molecular formula C28H41Cl2N11O7 B054031 Z-D-Arg-Gly-Arg-pNA . 2 HCl

Z-D-Arg-Gly-Arg-pNA . 2 HCl

Cat. No.: B054031
M. Wt: 714.6 g/mol
InChI Key: SSYLORYZHRLKBF-ZZYOSWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of Z-D-Arg-Gly-Arg-pNA . 2 HCl, also known as Z-D-ARG-GLY-ARG-PNA 2 HCL, is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, playing a vital role in blood clotting.

Mode of Action

Z-D-Arg-Gly-Arg-pNA . 2 HCl acts as a colorimetric substrate for Factor Xa . Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg (RGR) peptide sequence present in the compound . This cleavage releases p-nitroanilide (pNA), a chromophore .

Pharmacokinetics

The pharmacokinetic properties of Z-D-Arg-Gly-Arg-pNA The solubility of the compound in various solvents has been reported . It is soluble in DMF and DMSO at 14 mg/ml, partially soluble in ethanol, and has a solubility of 0.5 mg/ml in PBS (pH 7.2) . These solubility properties can influence the bioavailability of the compound.

Result of Action

The cleavage of the Arg-Gly-Arg (RGR) peptide sequence in Z-D-Arg-Gly-Arg-pNA . 2 HCl by Factor Xa results in the release of p-nitroanilide (pNA) . The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity .

Action Environment

The action of Z-D-Arg-Gly-Arg-pNA . 2 HCl can be influenced by environmental factors such as temperature and pH. For instance, the compound is hygroscopic and should be stored in a dry place . Furthermore, the compound’s solubility can vary depending on the solvent used, which can impact its efficacy .

Biochemical Analysis

Biochemical Properties

Z-D-Arg-Gly-Arg-pNA . 2 HCl serves as a colorimetric substrate for Factor Xa, an enzyme involved in the blood coagulation cascade. Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg peptide sequence in Z-D-Arg-Gly-Arg-pNA . 2 HCl, releasing p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm . This interaction allows researchers to measure Factor Xa activity accurately, making this compound a crucial tool in studies related to coagulation and proteolysis.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. When used in cell-based assays, it can help elucidate the activity of Factor Xa and other proteases within the cellular environment. The cleavage of Z-D-Arg-Gly-Arg-pNA . 2 HCl by these enzymes results in the production of p-nitroanilide, which can be detected and measured, providing insights into enzyme activity and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with Factor Xa. The enzyme recognizes and binds to the Arg-Gly-Arg sequence within the compound, facilitating the cleavage of the peptide bond and releasing p-nitroanilide. This reaction is highly specific and can be monitored through colorimetric changes, allowing for precise quantification of Factor Xa activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can vary over time. The compound is generally stable when stored at -20°C, with a shelf life of up to four years . Repeated freeze-thaw cycles should be avoided to prevent degradation. Over time, the activity of Z-D-Arg-Gly-Arg-pNA . 2 HCl in assays may diminish, necessitating careful handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound effectively serves as a substrate for Factor Xa, allowing for accurate measurement of enzyme activity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve reliable results without compromising animal health .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and coagulation. The compound interacts with Factor Xa, leading to the cleavage of the Arg-Gly-Arg peptide sequence and the release of p-nitroanilide. This reaction is a key step in the metabolic pathway of blood coagulation, providing valuable insights into the regulation and activity of proteolytic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and effectiveness in biochemical assays. Understanding these transport mechanisms is crucial for optimizing the use of Z-D-Arg-Gly-Arg-pNA . 2 HCl in research applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the efficiency of enzyme-substrate interactions and the overall outcome of biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Arg-Gly-Arg-pNA (hydrochloride) involves the coupling of protected amino acids and peptides. The process typically starts with the protection of the amino groups using a suitable protecting group such as benzyloxycarbonyl (Z). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

Industrial Production Methods: Industrial production of Z-D-Arg-Gly-Arg-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Z-D-Arg-Gly-Arg-pNA (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by Factor Xa. The enzyme cleaves the Arg-Gly-Arg peptide sequence to release p-nitroanilide (pNA), which can be quantified colorimetrically .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of Factor Xa and is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). The reaction is monitored by measuring the absorbance at 405 nm, which corresponds to the release of pNA .

Major Products: The major product of the hydrolysis reaction is p-nitroanilide (pNA), a yellow compound that can be detected colorimetrically .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Z-D-Arg-Gly-Arg-pNA (hydrochloride) is unique due to its high specificity for Factor Xa and its ability to provide a colorimetric readout, making it a valuable tool in biochemical assays. Its high purity and stability also contribute to its widespread use in research .

Properties

IUPAC Name

benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLORYZHRLKBF-ZZYOSWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl2N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.